

Propargyl p-Toluenesulfonate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Propargyl p-toluenesulfonate*

Cat. No.: *B114425*

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For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identifiers and Properties

Propargyl p-toluenesulfonate, a key reagent in organic synthesis, is identified by the CAS number 6165-76-0 and the molecular formula $C_{10}H_{10}O_3S$.^[1] This compound, also known as propargyl tosylate, is a versatile building block widely employed for the introduction of the propargyl group into various molecular scaffolds.

Property	Value	Source
CAS Number	6165-76-0	^[1]
Molecular Formula	$C_{10}H_{10}O_3S$	^[1]
Molecular Weight	210.25 g/mol	
Appearance	Clear colorless to brown liquid	^[1]
Density	1.215 g/mL at 20 °C	
Refractive Index	$n_{20/D}$ 1.530	
Storage Temperature	2-8°C	

Synthesis of Propargyl p-Toluenesulfonate: An Experimental Protocol

A reliable and scalable synthesis of **propargyl p-toluenesulfonate** involves the reaction of propargyl alcohol with p-toluenesulfonyl chloride. The following protocol has been adapted from a published procedure.^{[2][3]}

Materials:

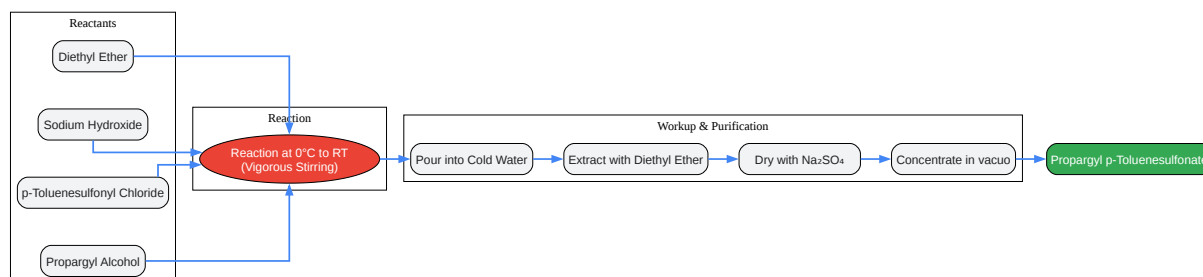
- Propargyl alcohol (1.0 mol)
- p-Toluenesulfonyl chloride (Tosyl chloride) (1.30 mol)
- Sodium hydroxide (NaOH) pellets (5.00 mol)
- Diethyl ether (1000 mL)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Ice

Procedure:

- A 2 L round-bottom flask equipped with a mechanical stirrer is charged with propargyl alcohol (58 mL, 1.0 mol), tosyl chloride (250 g, 1.30 mol), and 1000 mL of diethyl ether under a nitrogen atmosphere.^{[2][3]}
- The reaction mixture is cooled in an ice bath to 0 °C.
- Sodium hydroxide pellets (200 g, 5.00 mol) are added to the solution in six portions at 0 °C under vigorous stirring.^{[2][3]}
- The resulting mixture is continually stirred overnight, allowing it to gradually warm to room temperature.^{[2][3]}
- The suspension is then poured into cold water, and the aqueous layer is extracted twice with 250 mL portions of diethyl ether.^{[2][3]}

- The combined ether layers are dried over anhydrous Na_2SO_4 and then concentrated under reduced pressure.
- The final product, pure propargyl tosylate, is obtained as a dark liquid with a yield of approximately 84.0% (185 g) after drying under high vacuum.[2][3]

Safety Precaution: It is crucial to wear gloves when handling **propargyl p-toluenesulfonate**. [2][3]



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Synthesis of **Propargyl p-Toluenesulfonate** Workflow

Applications in Organic Synthesis and Drug Development

Propargyl p-toluenesulfonate is a cornerstone reagent for introducing a terminal alkyne functionality into molecules, a feature of immense importance in modern organic chemistry and

drug discovery.

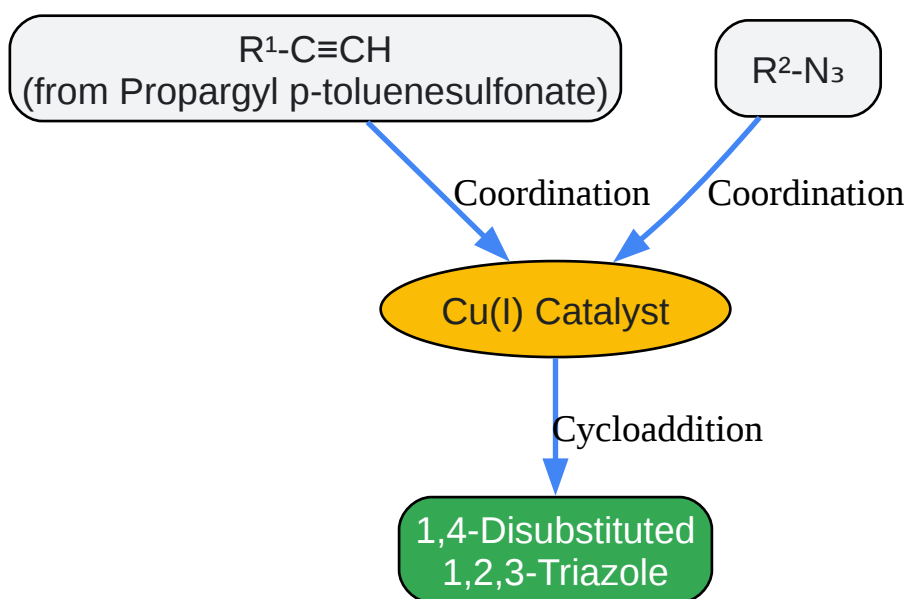
Alkylating Agent

The tosylate group is an excellent leaving group, making **propargyl p-toluenesulfonate** a potent propargylating agent in nucleophilic substitution reactions.^[1] This reactivity allows for the facile formation of carbon-carbon and carbon-heteroatom bonds.

Nucleophile	Product Type	Reaction Conditions	Yield (%)	Reference
Diethyl 2-acetamidomalonate	α -Propargylated malonate	Potassium tert-butoxide, Dioxane, Reflux	Not specified, but used in a multi-step synthesis	^[2] ^[3]
Various nucleophiles	Propargylated compounds	-	-	^[1]

Role in Click Chemistry

The terminal alkyne of the propargyl group is a key participant in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry."^[4] This reaction is celebrated for its high efficiency, specificity, and biocompatibility, enabling the rapid and reliable synthesis of 1,4-disubstituted 1,2,3-triazoles.^[4]^[5] These triazole-linked products have found extensive applications in drug discovery, bioconjugation, and materials science.



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Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is known for its high to quantitative yields across a range of substrates.

Propargyl Substrate	Azide Substrate	Copper Source/Reducing Agent	Solvent	Yield (%)	Reference
Phenylacetylene	Benzyl Azide	$CuSO_4$ / Sodium Ascorbate	t-BuOH/H ₂ O (1:1)	>95	[4]
Propargyl Alcohol	Benzyl Azide	CuI	CH ₃ CN	98	[4]
Propargyl Amine	Phenyl Azide	$CuSO_4$ / Sodium Ascorbate	H ₂ O	91	[4]

Conclusion

Propargyl p-toluenesulfonate is an indispensable tool for chemists in both academic and industrial settings. Its straightforward synthesis and high reactivity as a propargylating agent,

coupled with the utility of the incorporated alkyne in click chemistry, solidify its importance in the synthesis of complex molecules for a wide array of applications, including the development of novel therapeutics. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals to effectively utilize this versatile reagent in their work.

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